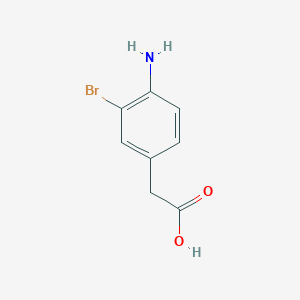

(4-Amino-3-bromophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUKTYAEODCQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604857 | |

| Record name | (4-Amino-3-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66955-75-7 | |

| Record name | (4-Amino-3-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Amino-3-bromophenyl)acetic acid

This guide provides a detailed, technically-grounded procedure for the synthesis of (4-Amino-3-bromophenyl)acetic acid, a valuable building block in pharmaceutical and chemical research. The presented methodology is a robust two-step process, beginning with the regioselective bromination of a protected aniline derivative, followed by deprotection to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the experimental choices.

Introduction and Strategic Overview

This compound is an important intermediate in the synthesis of various biologically active molecules. Its structure, featuring a bromo-substituted aniline core with an acetic acid moiety, allows for diverse chemical modifications. The synthesis strategy outlined herein focuses on a reliable and high-yielding pathway that leverages common laboratory reagents and techniques.

The chosen synthetic route involves two key transformations:

-

Electrophilic Aromatic Substitution: The synthesis commences with the protection of the amino group of 4-aminophenylacetic acid as an acetamide. This is a critical step as the acetamido group is an ortho-, para- director, and it moderates the activating nature of the amino group, preventing polysubstitution and oxidation during bromination. The subsequent bromination of 4-acetamidophenylacetic acid proceeds regioselectively to install the bromine atom at the 3-position, ortho to the activating acetamido group.

-

Hydrolysis (Deprotection): The final step involves the acidic hydrolysis of the acetamido group to unveil the primary amine, yielding the desired this compound.

This approach is favored for its efficiency, good yields, and straightforward purification procedures.

Visualized Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence. The following diagram illustrates the workflow from the protected starting material to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid

This step involves the electrophilic bromination of 4-acetamidophenylacetic acid. The acetamido group directs the incoming electrophile (bromine) to the ortho position.

Protocol:

-

Suspend 100 g (0.52 mole) of 4-acetamidophenylacetic acid in 1 liter of glacial acetic acid in a suitable reaction vessel equipped with a stirrer.

-

At room temperature, add 102.2 g (0.64 mole) of bromine dropwise to the stirred suspension. A transient dissolution of the solid may be observed during the addition.

-

After the addition is complete, heat the reaction mixture to 60°C for 12 hours.

-

Cool the mixture to room temperature and dilute it with 2 liters of water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic phases and wash with a sodium hydrogen sulfite solution to quench any unreacted bromine, followed by a wash with water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate it to dryness under reduced pressure.

-

Recrystallize the crude product from acetonitrile to yield 4-acetamido-3-bromophenylacetic acid.[1]

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Acetamidophenylacetic acid | 193.19 | 100 g | 0.52 |

| Bromine | 159.81 | 102.2 g | 0.64 |

| Glacial Acetic Acid | 60.05 | 1 L | - |

Expected Outcome: The recrystallization should yield approximately 78 g (55.3% of theory) of 4-acetamido-3-bromophenylacetic acid as a solid with a melting point of 157° to 159°C.[1]

Step 2: Synthesis of this compound

This final step is the deprotection of the acetamido group via acid-catalyzed hydrolysis to afford the target primary amine.

Protocol:

-

In a flask equipped with a reflux condenser, heat 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.

-

Maintain the temperature of the solution at 110°C for one hour.

-

Cool the reaction mixture.

-

Carefully render the solution alkaline with a sodium hydroxide solution.

-

Acidify the mixture with glacial acetic acid. A flocculent precipitate should form.

-

Collect the precipitate by suction filtration, wash it with water, and dry it to obtain the final product.[2]

| Reagent/Solvent | Concentration | Quantity | Moles (of starting material) |

| 4-Acetamido-3-bromophenylacetic acid | - | 30.5 g | 0.112 |

| 6 N Hydrochloric Acid | 6 N | 100 ml | - |

Expected Outcome: This procedure is expected to yield approximately 23.5 g (91.4% of theory) of this compound as a solid with a melting point of 139° to 140°C.[2]

Trustworthiness and Self-Validating Systems

The reliability of this synthetic procedure is underscored by the following:

-

Purity of Intermediates: The melting point of the intermediate, 4-acetamido-3-bromophenylacetic acid, serves as a crucial checkpoint for purity before proceeding to the final step.

-

Reaction Monitoring: Progress of both reactions can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

-

Spectroscopic Verification: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected spectra would show characteristic peaks for the amino group, the aromatic protons with their specific splitting patterns, and the carboxylic acid group.

Authoritative Grounding and Mechanistic Insights

The synthetic strategy employed is a classic example of electrophilic aromatic substitution and functional group manipulation. The use of an acetamido group as a protecting and directing group is a fundamental concept in organic synthesis. The bromination occurs ortho to the strongly activating acetamido group, a predictable outcome based on established principles of electrophilic aromatic substitution.

The hydrolysis of the amide under acidic conditions is a standard deprotection method. The mechanism involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the eventual cleavage of the amide bond and liberation of the free amine.

While not the chosen route for this guide, it is worth noting that alternative strategies such as the Sandmeyer reaction exist for the introduction of bromine onto an aromatic ring. The Sandmeyer reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[3][4] This method is a powerful tool for transformations that are not easily achievable through direct substitution.[5]

References

-

Synthesis of 4-amino-3-bromophenylacetic acid - PrepChem.com. Available at: [Link]

-

Synthesis of 4-acetamido-3-bromophenylacetic acid - PrepChem.com. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Sandmeyer Reaction - SynArchive. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of (4-Amino-3-bromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data Landscape

Chemical Identity and Structure

(4-Amino-3-bromophenyl)acetic acid is a substituted phenylacetic acid derivative. The strategic placement of the amino and bromo groups on the phenyl ring, ortho and meta to the acetic acid moiety respectively, imparts a unique electronic and steric profile that can be exploited in molecular design.

-

IUPAC Name: this compound

-

CAS Number: 66955-75-7

-

Molecular Formula: C₈H₈BrNO₂

-

Chemical Structure:

Known and Predicted Physicochemical Properties

The following table summarizes the currently available experimental data alongside computationally predicted values for the key physicochemical properties of this compound. Predicted values are essential for initial experimental design but should always be confirmed through empirical testing.

| Property | Experimental Value | Predicted Value | Prediction Method/Source |

| Molecular Weight | 230.06 g/mol | N/A | Calculated from atomic weights |

| Melting Point | 139-140 °C [1] | N/A | Experimental determination |

| Boiling Point | Not available | 390.5 ± 27.0 °C | Prediction for the constitutional isomer (3-Amino-4-bromophenyl)acetic acid; actual value may differ. Based on QSAR (Quantitative Structure-Activity Relationship) models. |

| pKa (acidic) | Not available | 4.11 ± 0.10 | Prediction for the constitutional isomer (3-Amino-4-bromophenyl)acetic acid; influenced by the carboxylic acid group. Predicted using computational models that consider electronic effects of substituents. |

| pKa (basic) | Not available | ~2-3 | Estimated based on the pKa of substituted anilines. The electron-withdrawing nature of the adjacent bromine and the distant carboxylic acid group is expected to decrease the basicity of the amino group. |

| Solubility | Not available | Sparingly in water | Predicted based on the presence of both polar (amino, carboxylic acid) and nonpolar (bromophenyl) groups. Expected to be soluble in acidic and basic aqueous solutions and polar organic solvents. |

Rationale for Physicochemical Properties and their Impact on Drug Development

The physicochemical properties of a molecule like this compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate or intermediate.

-

Melting Point: The relatively high melting point suggests a stable crystalline lattice, which is often desirable for the formulation of solid dosage forms.

-

Boility Point: While the predicted boiling point is high, indicating low volatility, this property is more relevant for purification and synthesis processes than for physiological behavior.

-

pKa: The presence of both an acidic carboxylic acid group and a basic amino group makes this an amphoteric molecule. Its ionization state will be highly dependent on the pH of its environment. In the acidic environment of the stomach, the amino group will be protonated, while in the more neutral to slightly alkaline environment of the intestines and blood, the carboxylic acid will be deprotonated. These ionization states profoundly impact solubility, membrane permeability, and interaction with biological targets.

-

Solubility: The predicted poor water solubility at neutral pH is a common challenge in drug development. Formulation strategies may be required to enhance its bioavailability. Its expected solubility in acidic and basic media can be leveraged for purification and the development of salt forms with improved solubility profiles.

Experimental Protocols for Full Characterization

To address the existing data gaps, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary method, which provides an indication of purity.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid at the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. A pure compound will have a sharp melting range of 1-2°C.

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of the compound in various solvents, which is crucial for understanding its behavior in different chemical and biological environments.

Caption: Workflow for Solubility Determination.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, acetone).

-

Equilibrium Solubility: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Quantification: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa values of the carboxylic acid and amino groups can be determined by potentiometric titration. This provides crucial information about the ionization behavior of the molecule.

Methodology:

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of water, potentially with a small amount of co-solvent if necessary to achieve initial dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa, and with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa. The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and is essential for confirming the identity and purity of the compound.

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show signals for the aromatic protons, the methylene (-CH₂-) protons, and the amino (-NH₂) protons.

-

¹³C NMR Spectroscopy: Will show signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton.

4.4.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

-

N-H stretch of the primary amine (two bands, ~3300-3500 cm⁻¹)

-

C-N stretch (~1250-1350 cm⁻¹)

-

C-Br stretch (~500-600 cm⁻¹)

-

Aromatic C-H and C=C stretches

4.4.3. Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), with two molecular ion peaks (M and M+2) of approximately equal intensity.

Applications and Significance in Research and Development

This compound is a valuable building block for several reasons:

-

Multiple Reactive Sites: The presence of the amino group, the carboxylic acid group, and the aromatic ring allows for a wide range of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The carboxylic acid can be converted to esters, amides, or acid chlorides. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.

-

Scaffold for Drug Discovery: Phenylacetic acid derivatives are present in a number of approved drugs. The specific substitution pattern of this compound provides a unique scaffold for the synthesis of novel compounds with potential therapeutic activity.

-

Intermediate in Organic Synthesis: It can serve as a key intermediate in the synthesis of more complex molecules, including agrochemicals and materials.

Conclusion

While the publicly available experimental data for this compound is currently limited, this guide provides a comprehensive framework for its full physicochemical characterization. By combining the known data with robust predictive methods and detailed experimental protocols, researchers are well-equipped to unlock the full potential of this versatile chemical entity. The systematic approach outlined herein promotes scientific rigor and facilitates the integration of this compound into drug discovery and development pipelines.

References

- ChemDraw. (Version 22.0). [Software].

-

Mnova NMRPredict. [Software]. Mestrelab Research. URL: [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. URL: [Link]

-

PrepChem. (2023). Synthesis of 4-amino-3-bromophenylacetic acid. PrepChem.com. URL: [Link]

-

Chaudry, U. A., & Popelier, P. L. A. (2004). Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols. The Journal of Organic Chemistry, 69(2), 233–241. URL: [Link]

Sources

(4-Amino-3-bromophenyl)acetic acid CAS number

An In-Depth Technical Guide to (4-Amino-3-bromophenyl)acetic acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, applications, and analytical validation, grounded in established scientific principles.

Core Compound Identification

-

Chemical Name: this compound

-

Molecular Weight: 230.06 g/mol [3]

Physicochemical and Structural Characteristics

This compound is a substituted phenylacetic acid derivative. The presence of the amino (-NH₂), bromo (-Br), and acetic acid (-CH₂COOH) functional groups on the benzene ring makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 66955-75-7 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][3] |

| Molecular Weight | 230.06 g/mol | [3] |

| Appearance | White to light yellow solid/powder | [4][5] |

| Melting Point | 139°C to 140°C | [6] |

| SMILES | O=C(O)CC1=CC=C(N)C(Br)=C1 | [1] |

| IUPAC Name | 2-(4-amino-3-bromophenyl)acetic acid | N/A |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process starting from 4-acetamidophenylacetic acid. This method ensures high purity and yield.

Diagram of the Synthetic Workflow

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid (Intermediate)

This initial step involves the electrophilic aromatic substitution of bromine onto the activated benzene ring. The acetamido group directs the bromine to the ortho position.

-

Rationale: The acetamido group is an activating, ortho-para director. Since the para position is blocked, bromination occurs at one of the ortho positions (position 3). Glacial acetic acid serves as the solvent.

-

Protocol:

-

Suspend 100 g (0.52 mole) of 4-acetamidophenylacetic acid in 1 liter of glacial acetic acid.[7]

-

With stirring, add 102.2 g (0.64 mole) of bromine dropwise at room temperature. The mixture may transiently form a clear solution during the addition.[7]

-

Heat the reaction mixture to 60°C for 12 hours.[7]

-

After cooling to room temperature, dilute the mixture with 2 liters of water.

-

Perform three extractions with diethyl ether.

-

Wash the combined organic phases with a sodium hydrogen sulfite solution to quench any remaining bromine, followed by a water wash.

-

Dry the organic phase and concentrate it to dryness.

-

Recrystallize the resulting residue from acetonitrile to yield the purified intermediate.[7]

-

-

Expected Yield: Approximately 78 g (55.3% of theory) with a melting point of 157-159°C.[7]

Step 2: Hydrolysis to this compound (Final Product)

This step involves the acid-catalyzed hydrolysis of the acetamido group to reveal the primary amine.

-

Rationale: The amide bond of the acetamido group is stable under neutral conditions but can be cleaved by heating in strong acid (or base). The subsequent pH adjustments are critical for isolating the final product, which is amphoteric.

-

Protocol:

-

Heat 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.[6]

-

Maintain the solution at 110°C for one hour to ensure complete hydrolysis.[6]

-

Cool the reaction mixture.

-

Render the solution alkaline by carefully adding a sodium hydroxide solution. This deprotonates the ammonium and carboxylic acid groups.

-

Acidify the solution with glacial acetic acid. This protonates the amino group to a lesser extent than the carboxylate, causing the neutral zwitterionic product to precipitate out of the solution.[6]

-

Filter the flocculent precipitate using suction, wash it with water, and dry thoroughly.

-

-

Expected Yield: Approximately 23.5 g (91.4% of theory) with a melting point of 139-140°C.[6]

Applications in Pharmaceutical Research & Drug Development

The structural motifs within this compound make it a valuable building block for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).

-

Expertise & Causality: The utility of this compound stems from its trifunctional nature. The carboxylic acid allows for the formation of esters and amides. The amino group is a key site for building out molecular complexity. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity, or it can be retained in the final API to modulate lipophilicity and metabolic stability. Related bromophenyl compounds are integral to the synthesis of anti-inflammatory agents and drugs targeting the central nervous system.[8][9][10] The amino acid backbone, in particular, is a well-established scaffold for creating prodrugs to enhance bioavailability and target specific amino acid transporters in the body.[11]

Diagram: Role in the Drug Discovery Pipeline

Caption: Logical flow from chemical intermediate to API candidate.

Analytical and Quality Control Protocol

Ensuring the purity and identity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The following is a robust protocol adapted from methods for similar compounds.[12]

Diagram: HPLC Analytical Workflow

Caption: Standard workflow for HPLC-based quality control analysis.

-

Methodology: Reverse-Phase HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% Formic Acid. (Formic acid is MS-compatible; phosphoric acid can also be used for UV-only detection).[12]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-17 min: Hold at 90% B

-

17-18 min: Return to 10% B

-

18-25 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Mobile Phase A. Dilute as necessary to fall within the linear range of the detector.

-

-

Self-Validation: The protocol's trustworthiness is established by running a system suitability test before sample analysis. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related isomers like 3- and 4-bromophenylacetic acid provide authoritative guidance.[5][13][14]

-

Primary Hazards:

| Parameter | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact with the irritating powder.[4] |

| Handling | Use only in a well-ventilated area or chemical fume hood. Avoid generating dust. | To prevent inhalation of the respiratory irritant.[4] Wash hands thoroughly after handling.[4][14] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed. | To maintain chemical stability and prevent absorption of moisture.[5][13] |

| Incompatible Materials | Strong oxidizing agents. | To avoid vigorous and potentially hazardous reactions.[5][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | To flush out the irritant and minimize damage to the eye.[4][5] |

| First Aid (Skin) | Wash off with plenty of soap and water. Remove contaminated clothing. | To remove the irritant from the skin surface.[4][5] |

Conclusion

This compound (CAS: 66955-75-7) is a high-value chemical intermediate with significant potential in pharmaceutical development. Its well-defined synthesis, versatile functional groups, and established role as a precursor to complex therapeutic agents make it a compound of interest for advanced research. Adherence to the detailed synthesis, analytical, and safety protocols outlined in this guide will enable researchers to utilize this compound effectively and safely in their discovery and development workflows.

References

-

PrepChem. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. Available at: [Link]

-

Doron Scientific. (2023). 4-Amino-3-bromophenylacetic acid. Available at: [Link]

-

Pharmaffiliates. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. Available at: [Link]

-

SD Fine-Chem. (n.d.). 4-bromophenylacetic acid Safety Data Sheet. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-acetamido-3-bromophenylacetic acid. Available at: [Link]

-

Oakwood Chemical. (n.d.). 4-Amino-3-bromophenylacetic acid. Available at: [Link]

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

SIELC Technologies. (2018). 4-Bromophenylacetic acid. Available at: [Link]

-

Autech Industry. (n.d.). The Role of 4-Bromophenylacetic Acid in Pharmaceutical R&D and Manufacturing. Available at: [Link]

-

PubChem. (n.d.). 4-Aminophenylacetic acid. Available at: [Link]

-

Chemsrc. (2025). 4-Bromophenylacetic acid | CAS#:1878-68-8. Available at: [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. Available at: [Link]

-

Agilent. (n.d.). Amino Acid Analysis. Available at: [Link]

Sources

- 1. doronscientific.com [doronscientific.com]

- 2. 66955-75-7|4-Amino-3-bromophenylacetic acid|BLD Pharm [bldpharm.com]

- 3. 4-Amino-3-bromophenylacetic acid [oakwoodchemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromophenylacetic acid | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

biological activity of (4-Amino-3-bromophenyl)acetic acid derivatives

An In-depth Technical Guide: The Biological Activity of (4-Amino-3-bromophenyl)acetic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of a diverse range of biologically active agents. The strategic placement of the amino, bromo, and phenylacetic acid moieties provides a unique combination of steric and electronic properties, enabling derivatives to interact with a wide array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives. We will explore their significant roles as potent anti-inflammatory, antimicrobial, and anticancer agents, offering field-proven insights and detailed experimental protocols to inform future drug discovery and development efforts.

The this compound Scaffold: A Core Structure for Therapeutic Innovation

The therapeutic potential of this scaffold lies in the specific attributes of its constituent parts. The phenylacetic acid group serves as a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs). The amino group provides a key site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The bromine atom is particularly significant; its electronegativity and size allow it to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding and for enhancing binding affinity and selectivity.

Physicochemical Properties

The core molecule, this compound (CAS: 66955-75-7), is a solid with a molecular weight of approximately 230.06 g/mol .[1] Its structure provides a balance of lipophilic (bromophenyl group) and hydrophilic (amino and carboxylic acid groups) features, which is critical for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis Strategies for Novel Derivatives

The generation of a diverse chemical library from a core scaffold is fundamental to identifying lead compounds. The synthesis of this compound derivatives typically begins with the preparation of the core structure itself.

Protocol: Synthesis of the Core Scaffold

A reliable method for synthesizing the this compound core involves the hydrolysis of its N-acetylated precursor.[2]

Objective: To synthesize this compound.

Materials:

-

4-Acetamido-3-bromophenylacetic acid

-

6 N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Glacial acetic acid

-

Water

Procedure:

-

Heat a mixture of 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid and 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.

-

Maintain the solution at 110°C for one hour to ensure complete deacetylation. The acidic environment facilitates the hydrolysis of the amide bond.

-

Cool the reaction mixture.

-

Render the solution alkaline by the careful addition of a sodium hydroxide solution.

-

Acidify the mixture with glacial acetic acid to precipitate the product. The isoelectric point of the amino acid is reached, causing it to precipitate out of the solution.

-

Filter the resulting flocculent precipitate using suction filtration.

-

Wash the collected solid with water to remove any residual salts.

-

Dry the final product to obtain this compound.[2]

General Workflow for Derivatization

Once the core scaffold is obtained, it can be functionalized through various chemical reactions, primarily targeting the amino and carboxylic acid groups to create amides, esters, and heterocyclic structures.

Caption: General workflow for synthesizing derivatives.

Anti-inflammatory and Analgesic Activity

One of the most well-documented activities of this class of compounds is their potent anti-inflammatory effect, largely mediated through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] Many derivatives of this compound function as non-steroidal anti-inflammatory drugs (NSAIDs). Highly selective COX-2 inhibitors are particularly sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[3]

Case Study: Bromfenac

Bromfenac, chemically known as [2-amino-3-(4-bromobenzoyl)benzeneacetic acid], is a potent NSAID derivative.[4] It exhibits powerful analgesic and anti-inflammatory properties.[4] A key insight from studies on Bromfenac is the disconnect between its plasma half-life and its duration of action. In rat models of inflammation, a single oral dose produced significant anti-inflammatory effects for up to 24 hours, even though its plasma half-life is less than 4 hours.[4] This suggests that the drug's efficacy is likely due to a long residence time at the target enzyme (COX-2) rather than sustained high plasma concentrations.

Structure-Activity Relationship (SAR) for COX-2 Selectivity

The development of selective COX-2 inhibitors often relies on specific structural features. For many inhibitors, a para-substituted aryl group is crucial for fitting into a side pocket unique to the COX-2 active site. The 4-bromophenyl derivative SC-558, for example, demonstrates an incredible 1900-fold selectivity for COX-2 over COX-1, highlighting the importance of this substitution pattern.[3]

In Vivo Efficacy Data

The anti-inflammatory potential of these derivatives has been quantified in preclinical models.

| Compound | Model | Dose | Effect | Source |

| Bromfenac | Carrageenan-induced foot edema (rat) | 0.316 mg/kg (oral) | Significant anti-inflammatory activity up to 24 hr | [4] |

| Phenoxyacetic acid derivative 5f | Carrageenan-induced paw edema (rat) | - | 63.35% inhibition of paw thickness | [3] |

| Phenoxyacetic acid derivative 7b | Carrageenan-induced paw edema (rat) | - | 46.51% inhibition of paw thickness | [3] |

These compounds also significantly reduced levels of inflammatory mediators like TNF-α and PGE-2.[3]

Antimicrobial Activity

Derivatives of the bromophenyl scaffold have demonstrated significant promise as novel antimicrobial agents, addressing the urgent need for new treatments against drug-resistant pathogens.

Spectrum of Activity

Research has shown that specific derivatives possess broad-spectrum activity. Thiazole derivatives synthesized from a [2-amino-4-(4-bromophenyl) 1,3-thiazole] core exhibited notable antifungal activity against Candida albicans and Candida glabrata.[5] These compounds also showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5] In general, bromophenol compounds are recognized for their potent antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Protocol: Synthesis of an Antimicrobial Thiazole Derivative

The following protocol outlines the synthesis of the [2-amino-4-(4-bromophenyl) 1,3-thiazole] core, which can be further modified.

Objective: To synthesize a key thiazole intermediate for antimicrobial agents.

Materials:

-

p-Bromophenacyl bromide

-

Thiourea

-

Absolute Methanol

Procedure:

-

Reflux p-bromophenacyl bromide with thiourea in absolute methanol.

-

This reaction proceeds via a Hantzsch thiazole synthesis mechanism, where the thiourea acts as the nucleophile, leading to cyclization.

-

Upon completion of the reaction, cool the mixture to allow for precipitation.

-

Filter, dry, and recrystallize the product from ethanol to yield [2-amino-4-(4-bromophenyl) 1,3-thiazole].[5]

-

This core can then be reacted with reagents like chloroacetyl chloride to create further derivatives for biological screening.[5]

Anticancer Applications

The structural versatility of this compound derivatives has been exploited to develop novel anticancer agents that target various hallmarks of cancer, including proliferation and invasion.

Targeting the Cytoskeleton: Triazole Derivatives as Tubulin Inhibitors

A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for anticancer activity.[7] Several of these compounds showed significant growth inhibition against a panel of 58 cancer cell lines.[7]

Mechanism of Action: Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin.[7] By disrupting tubulin polymerization, they interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The bromophenyl moiety plays a critical role in anchoring the ligand within the binding pocket.

Caption: Binding mode of a triazole derivative in the tubulin pocket.

Inhibiting Cancer Cell Invasion with Coumarin Derivatives

Coumarin derivatives bearing a 3-bromophenyl group have been shown to inhibit cancer cell invasion in vitro and tumor growth in vivo.[8] Specifically, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was effective at reducing the migration of human fibrosarcoma cells through a collagen matrix, a key step in metastasis.[8]

| Compound Class | Target Cell Line | Activity | Potential Mechanism | Source |

| 5-(3-Bromophenyl)-triazoles | CNS (SNB-75), Renal (UO-31), Leukemia (CCRF-CEM) | Growth Inhibition (PGI up to 41.25%) | Tubulin Polymerase Inhibition | [7] |

| 3-Bromophenyl-coumarins | Human Fibrosarcoma (HT1080) | 50-90% inhibition of cell invasion | Inhibition of Serine Proteases / MMPs | [8] |

| Bromophenyl-pyrimidine derivatives | Breast Cancer (MCF7) | Significant activity (IC50 = 43.41 μM) | Not specified | [9] |

Future Directions and Emerging Applications

The demonstrated success of this scaffold across multiple therapeutic areas suggests its potential is far from exhausted.

-

Neurological Disorders: Related structures, such as R-3-Amino-3-(4-bromophenyl)propionic acid, are already used as key intermediates for developing treatments for neurological disorders by modulating neurotransmitter activity.[10] This suggests that derivatives of this compound could be explored for similar applications.

-

Prodrug Strategies: The development of prodrugs, such as amides or esters, can improve the therapeutic index of active compounds by enhancing bioavailability and reducing off-target effects like gastrointestinal irritation.[11]

-

Targeted Drug Delivery: The versatility of the scaffold allows for its conjugation to targeting moieties, enabling the development of agents that can be delivered specifically to cancer cells or sites of infection, thereby increasing efficacy and minimizing systemic toxicity.

Conclusion

The this compound framework represents a highly successful and adaptable scaffold in medicinal chemistry. Its derivatives have yielded potent anti-inflammatory agents like Bromfenac, promising new classes of antimicrobial compounds, and multi-faceted anticancer agents. The insights gained from structure-activity relationship studies continue to guide the rational design of new therapeutic candidates with improved potency and selectivity. As research progresses, this privileged scaffold will undoubtedly continue to be a cornerstone of innovative drug discovery programs aimed at addressing some of the most challenging diseases.

References

-

PrepChem. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. PrepChem.com. Retrieved from [Link]

-

Nolan, J. C., Osman, M. A., Cheng, L. K., & Sancilio, L. F. (1990). Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents. Journal of Pharmacology and Experimental Therapeutics, 254(1), 104-8. Retrieved from [Link]

-

Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. ResearchGate. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1342. Retrieved from [Link]

-

S K A T I. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. S K A T I. Retrieved from [Link]

-

Gouda, M. A., et al. (2014). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Molecules, 19(12), 20092-20106. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. International Journal of Molecular Sciences, 25(11), 5779. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Amino-3-bromophenylacetic acid. Oakwood Chemical. Retrieved from [Link]

-

Morjani, H., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(9), 1459-1467. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 29(14), 3326. Retrieved from [Link]

-

Walsh, D. A., et al. (1986). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of Medicinal Chemistry, 29(7), 1143-8. Retrieved from [Link]

Sources

- 1. 4-Amino-3-bromophenylacetic acid [oakwoodchemical.com]

- 2. prepchem.com [prepchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 8. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Amino-3-bromophenyl)acetic Acid: A Versatile Building Block in Modern Organic Synthesis

(4-Amino-3-bromophenyl)acetic acid is a trifunctional aromatic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring an amino group, a bromine atom, and an acetic acid moiety on a phenyl ring, provides multiple reactive sites for chemical modification. This allows for its use as a versatile scaffold in the synthesis of a diverse range of complex molecules, including those with potential therapeutic applications. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the synthesis, reactivity, and applications of this valuable building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key identification and property data are summarized below.

| Property | Value | Source |

| CAS Number | 66955-75-7 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | |

| IUPAC Name | 2-(4-amino-3-bromophenyl)acetic acid | [2] |

| Melting Point | 139-140 °C | [3] |

While a comprehensive, publicly available dataset of its spectral properties is limited, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. Spectroscopic data for the closely related 4-aminophenylacetic acid can be found on databases like PubChem for comparative purposes[4].

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-acetamidophenylacetic acid. This method involves the protection of the amine, followed by bromination and subsequent deprotection.

Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid

The initial step involves the bromination of 4-acetamidophenylacetic acid. The acetamido group serves as a protecting group for the amine and directs the electrophilic substitution of bromine to the ortho position.

Experimental Protocol:

-

Suspend 100 g (0.52 mole) of 4-acetamidophenylacetic acid in 1 liter of glacial acetic acid at room temperature with stirring.

-

Add 102.2 g (0.64 mole) of bromine dropwise to the suspension. A solution may form intermittently during the addition.

-

Heat the reaction mixture to 60°C for 12 hours.

-

After cooling to room temperature, dilute the mixture with 2 liters of water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Wash the combined organic phase with a sodium hydrogen sulfite solution and then with water.

-

Dry the organic layer and concentrate it to dryness.

-

Recrystallize the residue from acetonitrile to yield 4-acetamido-3-bromophenylacetic acid.

Step 2: Synthesis of this compound

The final step is the hydrolysis of the acetamido group to reveal the free amine, yielding the target compound.

Experimental Protocol:

-

Heat 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.[3]

-

Maintain the solution at 110°C for one hour.[3]

-

Cool the mixture and then render it alkaline with a sodium hydroxide solution.[3]

-

Acidify the solution with glacial acetic acid to precipitate the product.[3]

-

Filter the flocculent precipitate by suction, wash with water, and dry to obtain this compound.[3] The reported yield for this step is 91.4%, with a melting point of 139-140°C.[3]

Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a versatile building block for a variety of chemical transformations. The amino group, the bromine atom, and the carboxylic acid moiety can each be selectively targeted to build molecular complexity.

Reactions at the Amino Group

The primary amino group is a nucleophilic site that can readily undergo acylation, sulfonylation, and diazotization reactions.

-

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common strategy to introduce further diversity or to protect the amine during subsequent reactions.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in the presence of a copper(I) catalyst. This allows for the introduction of a wide range of functional groups in place of the amino group, such as halogens (Cl, I), cyano, and hydroxyl groups.

Reactions at the Bromine Atom

The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: The bromine can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents. This is a powerful tool for building biaryl scaffolds, which are common motifs in many pharmaceutical compounds.

-

Other Cross-Coupling Reactions: Other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination can also be employed to further functionalize this position.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be converted into a range of functional groups, most notably amides.

-

Amide Bond Formation: The carboxylic acid can be coupled with a wide variety of amines using standard coupling reagents (e.g., EDC, HATU) to form amide bonds. This is one of the most common reactions in drug discovery for linking molecular fragments.

-

Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Applications in Drug Discovery and Development

The versatility of this compound allows for the systematic exploration of the chemical space around a core scaffold, a process known as structure-activity relationship (SAR) studies. By independently modifying the three functional groups, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its three distinct functional groups offer a multitude of possibilities for chemical modification, making it an attractive starting material for the synthesis of complex molecules, particularly in the context of drug discovery. The ability to perform selective transformations at the amino, bromo, and carboxylic acid positions allows for the efficient construction of diverse molecular architectures, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries.

References

- Google Patents. (n.d.). Protein kinase B inhibitors. US10654855B2.

-

ChemWhat. (n.d.). BENZENEACETIC ACID, 4-AMINO-3-BROMO- CAS#: 66955-75-7. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-(4-amino-3-bromophenyl)acetic acid price & availability. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

Sources

A Technical Guide to the Potential Therapeutic Applications of (4-Amino-3-bromophenyl)acetic acid

Foreword: Unveiling the Therapeutic Potential of a Novel Phenylacetic Acid Derivative

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the prospective therapeutic applications of (4-Amino-3-bromophenyl)acetic acid. While direct extensive research on this specific molecule is nascent, its structural characteristics as a substituted phenylacetic acid provide a strong foundation for hypothesizing its utility in well-established therapeutic areas. Phenylacetic acid and its derivatives are integral to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen, as well as agents for metabolic diseases.[1] This guide will, therefore, extrapolate from the rich pharmacology of its analogs to present a scientifically-grounded exploration of its potential as both a novel anti-inflammatory agent and a modulator of metabolic pathways. We will explore its synthesis, hypothesized mechanisms of action, and provide detailed protocols for its initial biological evaluation.

Chemical Identity and Synthesis

This compound is a derivative of phenylacetic acid with an amino group at the 4-position and a bromine atom at the 3-position of the phenyl ring.

| Compound Name | This compound |

| CAS Number | 66955-75-7 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 139-140 °C[2] |

A common synthetic route to obtain this compound involves the hydrolysis of its acetylated precursor.[2]

Protocol 1: Synthesis of this compound

This protocol outlines the deacetylation of 4-acetamido-3-bromophenylacetic acid to yield the target compound.

Step 1: Reaction Setup

-

In a round-bottom flask, suspend 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid.

-

Heat the mixture to 100°C with stirring until a clear solution is formed.

Step 2: Hydrolysis

-

Maintain the solution at 110°C for one hour to ensure complete hydrolysis.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully render the solution alkaline by adding a solution of sodium hydroxide.

-

Acidify the mixture with glacial acetic acid to precipitate the product.

-

Collect the resulting flocculent precipitate by suction filtration.

-

Wash the solid with water and dry to obtain this compound.[2]

Caption: Synthesis of this compound.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the extensive literature on phenylacetic acid derivatives, we propose two primary avenues for the therapeutic application of this compound: as an anti-inflammatory agent and as a modulator of metabolic disease.

Potential as a Novel Anti-Inflammatory Agent

Many phenylacetic acid derivatives are potent NSAIDs, with diclofenac being a prominent example.[3] The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

We hypothesize that this compound may act as a COX inhibitor. The presence of the acidic acetic acid moiety is a common feature in many NSAIDs, allowing them to interact with the active site of COX enzymes. The amino and bromo substituents on the phenyl ring are expected to influence the compound's binding affinity and selectivity for the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait in modern NSAIDs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5]

Caption: Hypothesized COX Inhibition by the Target Compound.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Several studies have identified phenylacetic acid derivatives as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1][6] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. As such, PPAR agonists are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[7]

Mechanism of Action: PPAR Agonism

We propose that this compound could function as a PPAR agonist. The acidic head group and the substituted aromatic ring are structural features consistent with known PPAR ligands.[8] Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation and insulin sensitization. Depending on the substitution pattern, phenylacetic acid derivatives can exhibit selectivity for different PPAR isoforms (α, γ, or δ), leading to varied therapeutic effects. For instance, PPARα agonists are primarily used to lower triglycerides, while PPARγ agonists improve insulin sensitivity.

Caption: Hypothesized PPAR Agonism by the Target Compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized therapeutic applications, a series of in vitro and in vivo studies are recommended.

In Vitro Evaluation of Anti-Inflammatory Activity

Protocol 2: COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

This compound (test compound)

-

Known COX inhibitor (e.g., diclofenac or celecoxib) as a positive control

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Add the colorimetric substrate (TMPD), which will be oxidized by the peroxidase activity of COX, resulting in a color change.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[9]

| Parameter | Description |

| IC50 (COX-1) | Concentration of the compound that inhibits 50% of COX-1 activity. |

| IC50 (COX-2) | Concentration of the compound that inhibits 50% of COX-2 activity. |

| Selectivity Index (SI) | Ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2. |

In Vitro Evaluation of PPAR Agonist Activity

Protocol 3: PPARγ Transactivation Assay

This cell-based assay measures the ability of this compound to activate the PPARγ receptor.

Materials:

-

A suitable cell line (e.g., HEK293T or HepG2)

-

Expression plasmids for a GAL4-PPARγ ligand-binding domain (LBD) fusion protein

-

A reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene

-

A transfection reagent

-

This compound (test compound)

-

A known PPARγ agonist (e.g., rosiglitazone) as a positive control

-

Cell culture medium and reagents

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the GAL4-PPARγ LBD expression plasmid and the luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control.

-

Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).[10][11]

| Parameter | Description |

| EC50 | The concentration of the compound that elicits a half-maximal response in the transactivation assay. |

| Maximal Activation | The maximum fold activation observed compared to the vehicle control. |

In Vivo Preclinical Evaluation

Following promising in vitro results, the therapeutic potential of this compound should be further investigated in relevant animal models.

-

For Anti-Inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard acute inflammation model to assess the in vivo efficacy of NSAIDs.[12]

-

For PPAR Agonist Activity: Animal models of diet-induced obesity and insulin resistance, such as the db/db mouse model, can be used to evaluate the effects of the compound on glucose tolerance, insulin sensitivity, and lipid profiles.[1]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Based on the well-established pharmacology of related phenylacetic acid derivatives, there is a strong rationale to investigate its potential as both a COX-inhibiting anti-inflammatory agent and a PPAR-activating metabolic modulator. The experimental protocols outlined in this guide provide a clear roadmap for the initial biological characterization of this compound. Further studies, including detailed structure-activity relationship (SAR) analysis of related analogs and advanced preclinical evaluation, will be crucial in fully elucidating its therapeutic utility and mechanism of action.

References

-

Walsh, D. A., Shamblee, D. A., Welstead, W. J., Jr., & Sancilio, L. F. (1981). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of Medicinal Chemistry, 24(5), 575–583. [Link]

-

Evans, K. A., Shearer, B. G., Wisnoski, D. D., Shi, D., Sparks, S. M., Sternbach, D. D., ... & Jin, J. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345–2350. [Link]

-

Li, Y., Zhu, W., Wang, W., Wang, X., Wu, Y., & Zhu, Y. (2005). Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 48(23), 7475–7487. [Link]

-

Per-Göran, G., & van Bergen, T. J. (1974). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. Journal of the American Chemical Society, 96(17), 5508-5513. [Link]

-

Kragelj, J., O'Donovan, D. H., Ulven, T., & Wellendorph, P. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & Clinical Pharmacology, 23(2), 207-213. [Link]

-

Kim, J. H., Kim, J. K., Lee, S. A., Na, Y. J., & Lee, S. J. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Biological & Pharmaceutical Bulletin, 41(6), 958-962. [Link]

-

Rojas-García, A. E., et al. (2022). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 27(19), 6296. [Link]

-

Assay Genie. (n.d.). PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. [Link]

-

Carpi, S., et al. (2019). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 24(17), 3183. [Link]

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]

-

Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 121-129. [Link]

-

Prateek, P., et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157. [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9444–9449. [Link]

-

Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of Biological Chemistry, 290(34), 20819–20831. [Link]

-

Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(33), 14213-14225. [Link]

-

Taslimi, P., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 20(8), e202300469. [Link]

-

Li, Y., et al. (2021). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 22(16), 8899. [Link]

-

ScienceDirect. (n.d.). Phenylacetic Acid Derivative. [Link]

-

Nagasawa, T., et al. (2009). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 17(13), 4646–4655. [Link]

-

Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1–25. [Link]

-

Gul, H. I., et al. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 346(11), 819–826. [Link]

-

Ataturk University. (2023). Publication: Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

-

Cighir, R. G., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6296. [Link]

-

Kumar, G. V., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 3(6), 101-106. [Link]

-

Lee, K. S., & Kim, J. H. (2013). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 18(8), 9134–9164. [Link]

-

Sobiak, S., et al. (2013). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 18(8), 9134–9164. [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. [Link]

-

Doron Scientific. (2023). 4-Amino-3-bromophenylacetic acid. [Link]

Sources

- 1. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. caymanchem.com [caymanchem.com]

- 11. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]

- 12. wjpmr.com [wjpmr.com]

An In-depth Technical Guide to the Provisional Safety and Handling of (4-Amino-3-bromophenyl)acetic acid

Section 1: A Critical Advisory on Provisional Safety Data

Researchers and drug development professionals operate on the frontier of chemical synthesis, often handling novel compounds for which comprehensive safety data has not yet been established. (4-Amino-3-bromophenyl)acetic acid is one such compound. A thorough review of publicly available safety literature and material safety data sheets (MSDS) reveals a lack of specific toxicological and handling data for this precise molecule.

This guide has been constructed to provide a robust, safety-first framework for its handling. The recommendations herein are synthesized from established best practices and data extrapolated from structurally similar compounds, namely 4-Bromophenylacetic acid , 3-Bromophenylacetic acid , and 2-(2-Amino-6-bromophenyl)acetic acid .[1][2][3][4][5][6][7][8]

Causality Statement: The presence of a brominated phenyl ring and an acetic acid moiety suggests certain baseline hazards, such as skin and eye irritation. The addition of an amino group can introduce new toxicological considerations, including potential sensitization. Therefore, in the absence of specific data, a conservative approach treating the compound as potentially hazardous is scientifically and ethically imperative.

This document must be considered a provisional guide. All personnel must supplement these recommendations with a rigorous, institution-specific risk assessment before commencing any work.

Section 2: Inferred Hazard Identification and Classification

Based on the hazard classifications of its structural analogs, a provisional hazard profile for this compound can be constructed. The compound should be handled as, at minimum, a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][5][6][7]

Table 1: Comparative GHS Hazard Classifications of Structural Analogs

| Hazard Statement | 4-Bromophenylacetic acid[3][5] | 3-Bromophenylacetic acid[7][8] | 2-(2-Amino-6-bromophenyl)acetic acid[6] | Provisional Classification for this compound |

| H302: Harmful if swallowed | Yes | Yes | No Data | Assume Yes |

| H315: Causes skin irritation | Yes | Yes | Yes | Assume Yes |

| H317: May cause an allergic skin reaction | Yes | No Data | No Data | Assume Possible |

| H319: Causes serious eye irritation | Yes | Yes | Yes | Assume Yes |

| H335: May cause respiratory irritation | Yes | Yes | Yes | Assume Yes |

| H341: Suspected of causing genetic defects | No Data | No Data | No Data | Insufficient Data |

| H373: May cause damage to organs (prolonged) | No Data | No Data | No Data | Insufficient Data |

Signal Word: Warning [3][5][6]

Expert Insight: The consistent classification for skin, eye, and respiratory irritation across all analogs provides a high degree of confidence in this aspect of the provisional profile. The potential for allergic skin reaction, noted for 4-bromophenylacetic acid, necessitates careful handling to avoid sensitization.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A self-validating system of exposure control is paramount. The primary route of exposure for a solid powder is inhalation of dust and inadvertent contact with skin or eyes.[1][4] Engineering controls should be the first line of defense.

Engineering Controls:

-

Primary: All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

-

Secondary: The laboratory should be equipped with accessible safety showers and eyewash stations.[6][7][9]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is an integrated system to prevent chemical contact. Wear appropriate protective gloves, clothing, and eye/face protection.[3][4][5][6]

-

Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[2][9] Contaminated gloves must be disposed of as chemical waste.[2]

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or coveralls.[1][4][5]

-

Respiratory Protection: While engineering controls are primary, if dust generation is unavoidable or if working outside a fume hood (not recommended), a NIOSH-approved N95 dust mask or higher is required.

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to meticulous handling protocols is a self-validating system for safety.

-

Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

Tare: Place a clean weigh boat on the analytical balance and tare to zero.

-

Transfer: Slowly open the stock container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid powder to the weigh boat. Avoid creating dust clouds by minimizing drop height.[1][4]

-

Closure: Securely close the stock container immediately after dispensing.

-

Cleanup: Gently wipe the spatula and any minor dust particles on the work surface with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth as hazardous waste.

-

Transport: If moving the weighed sample, place it in a secondary, sealed container.

Proper storage is essential for maintaining chemical integrity and safety.

-

Conditions: Store in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed to prevent moisture ingress and contamination.[4][6]

-